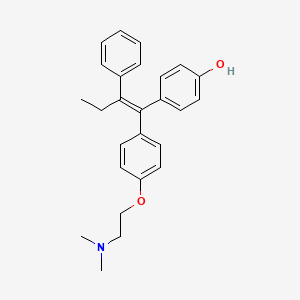

(E)-4-Hidroxitamoxifeno

Descripción general

Descripción

(E)-Afimoxifene, también conocido como 4-hidroxi-N-desmetiltamoxifeno, es un modulador selectivo de los receptores de estrógeno (SERM). Es un metabolito activo del tamoxifeno, un fármaco conocido que se utiliza en el tratamiento del cáncer de mama con receptores de estrógeno positivos. (E)-Afimoxifene presenta una mayor afinidad por los receptores de estrógeno en comparación con el tamoxifeno, lo que lo convierte en un potente agente antiestrogénico.

Aplicaciones Científicas De Investigación

(E)-Afimoxifene tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de referencia en el estudio de los SERM y sus interacciones con los receptores de estrógeno.

Biología: Se emplea en estudios celulares para comprender las vías de señalización de los receptores de estrógeno.

Medicina: Se investiga su posible uso en el tratamiento del cáncer de mama y otras afecciones relacionadas con los receptores de estrógeno.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de estrógeno.

Mecanismo De Acción

(E)-Afimoxifene ejerce sus efectos uniéndose a los receptores de estrógeno, bloqueando así la unión del estrógeno. Esta inhibición previene la activación de los genes sensibles a los estrógenos, lo que lleva a una reducción de la proliferación celular en las células de cáncer de mama con receptores de estrógeno positivos. El compuesto se dirige principalmente al receptor de estrógeno alfa (ERα) y modula diversas vías de señalización implicadas en el crecimiento y supervivencia celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (E)-Afimoxifene típicamente involucra la desmetilación del tamoxifeno seguida de la hidroxilación. Un método común incluye el uso de tribromuro de boro (BBr3) para la desmetilación y la posterior hidroxilación utilizando peróxido de hidrógeno (H2O2) en presencia de un catalizador .

Métodos de producción industrial

La producción industrial de (E)-Afimoxifene implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el monitoreo continuo y el control de los parámetros de reacción, como la temperatura, la presión y el pH para lograr una calidad de producto consistente .

Análisis De Reacciones Químicas

Tipos de reacciones

(E)-Afimoxifene experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en su compuesto original, el tamoxifeno.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo hidroxilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4).

Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio (NaOCH3).

Productos principales

Oxidación: Derivados de quinona.

Reducción: Tamoxifeno.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos similares

Tamoxifeno: El compuesto original de (E)-Afimoxifene, utilizado ampliamente en el tratamiento del cáncer de mama.

Raloxifeno: Otro SERM con propiedades antiestrogénicas similares.

Toremifeno: Un análogo estructural del tamoxifeno con aplicaciones terapéuticas similares.

Singularidad

(E)-Afimoxifene es único debido a su mayor afinidad por los receptores de estrógeno en comparación con el tamoxifeno, lo que lo convierte en un agente antiestrogénico más potente. Su capacidad para modular selectivamente la actividad de los receptores de estrógeno con menos efectos secundarios lo convierte en un candidato prometedor para un mayor desarrollo terapéutico .

Propiedades

IUPAC Name |

4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169854 | |

| Record name | (E)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174592-47-3, 68392-35-8 | |

| Record name | (E)-4-Hydroxytamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174592-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afimoxifene, E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174592473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFIMOXIFENE, E-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKE3PH0IML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

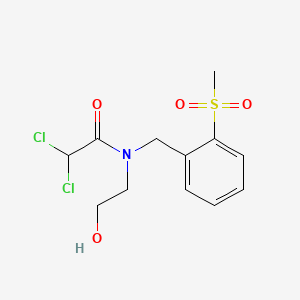

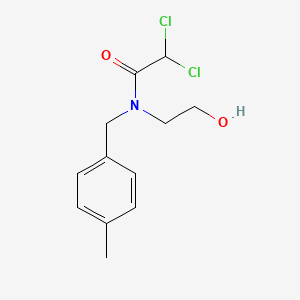

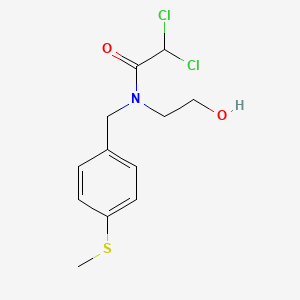

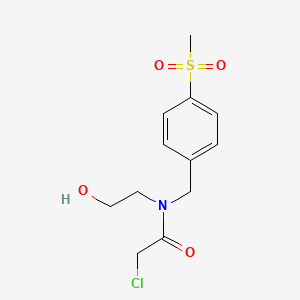

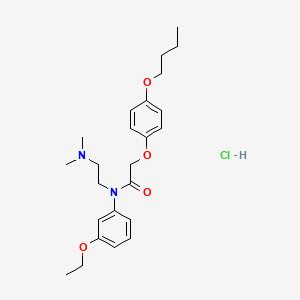

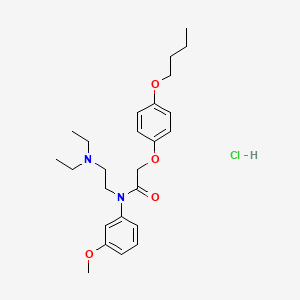

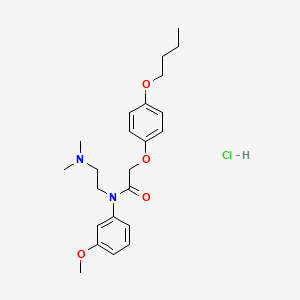

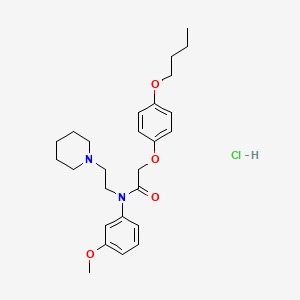

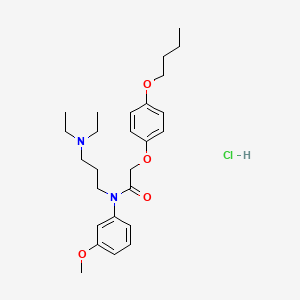

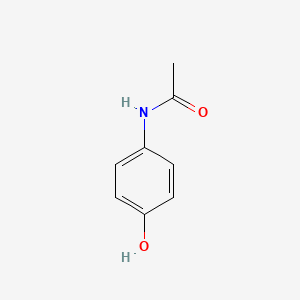

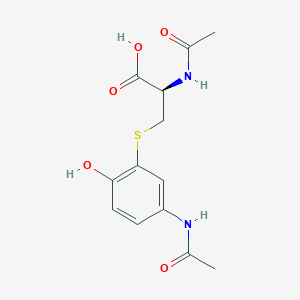

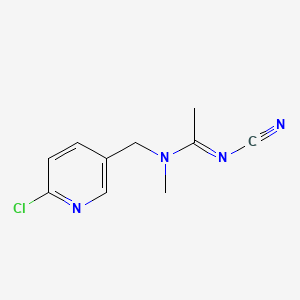

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.